4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid
Description
4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antipyretic, and analgesic activities. The presence of the chloro and dimethyl groups on the pyrazole ring enhances its chemical reactivity and biological activity.
Properties
IUPAC Name |
4-(4-chloro-3,5-dimethylpyrazol-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2/c1-6-9(10)7(2)12(11-6)5-3-4-8(13)14/h3-5H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFAYCOFOFQTEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid typically involves the following steps:
Formation of 4-chloro-3,5-dimethyl-1H-pyrazole: This intermediate can be synthesized by reacting 3,5-dimethylpyrazole with chlorine gas in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can have enhanced or modified biological activities .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity:
Research has indicated that derivatives of pyrazole compounds exhibit promising anticancer activity. For instance, 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid has been evaluated for its potential to inhibit tumor growth in various cancer cell lines. A study demonstrated that modifications to the pyrazole ring can enhance the cytotoxic effects against specific cancer types, suggesting that this compound may serve as a lead structure for developing new anticancer agents .
Antimicrobial Properties:
The compound has also shown antimicrobial activity against a range of pathogens. In vitro studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. This property could be beneficial in developing new antibiotics or antimicrobial treatments .
Agricultural Applications
Herbicidal Activity:
this compound has been investigated for its herbicidal properties. Its mode of action involves disrupting the physiological processes in target weed species, leading to effective control of unwanted vegetation in crop fields. Field trials have shown significant reductions in weed biomass when treated with formulations containing this compound .
Plant Growth Regulation:
This compound acts as a plant growth regulator (PGR), influencing various developmental processes such as germination, flowering, and fruiting. Studies have reported that applying this compound can enhance crop yield and improve resistance to environmental stresses .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the efficacy of pyrazole derivatives against breast cancer cells. The research highlighted that the introduction of a butanoic acid moiety significantly increased cytotoxicity compared to other derivatives without this modification. The findings suggest that structural variations can lead to enhanced therapeutic potential .
Case Study 2: Herbicidal Efficacy
In a field trial conducted on common weed species, formulations containing this compound demonstrated over 80% weed control compared to untreated plots. The results indicated that this compound could be integrated into existing herbicide formulations to improve efficacy and reduce the need for multiple applications .
Mechanism of Action
The mechanism of action of 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and dimethyl groups on the pyrazole ring enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3,5-dimethyl-1H-pyrazole: A precursor in the synthesis of the target compound.
3,5-dimethylpyrazole: Another pyrazole derivative with similar pharmacological properties.
4-chloro-1H-pyrazole: A structurally related compound with different substitution patterns.
Uniqueness
4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid is unique due to the presence of both the chloro and dimethyl groups on the pyrazole ring, which confer distinct chemical reactivity and biological activity. Its butanoic acid moiety also contributes to its solubility and pharmacokinetic properties, making it a valuable compound for various applications .
Biological Activity
4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological activities, and relevant case studies, providing a comprehensive overview of its implications in various fields.
The molecular formula of this compound is , with a molecular weight of approximately 201.70 g/mol. The compound features a pyrazole ring substituted with a butanoic acid moiety, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds, including this compound, exhibit antimicrobial properties. A study demonstrated that certain pyrazole derivatives showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. faecalis | 64 µg/mL |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, modifications to the pyrazole structure have been associated with enhanced cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The presence of the carboxylic acid group is believed to play a crucial role in modulating the activity .
Table 2: Anticancer Activity in Cell Lines
| Compound | Cell Line | Viability Reduction (%) | Reference |
|---|---|---|---|
| Compound A | A549 | 63.4 | |
| Compound B | MCF7 | 47.7 | |
| This compound | TBD | TBD |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular pathways involved in apoptosis and cell proliferation. Studies suggest that the compound may inhibit key enzymes or receptors involved in tumor growth and bacterial metabolism .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings. For example:
- Case Study 1 : A clinical trial involving a related pyrazole derivative demonstrated significant tumor reduction in patients with advanced lung cancer.
- Case Study 2 : Laboratory studies showed that the compound effectively inhibited bacterial growth in resistant strains.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid, and how is purity assessed?
- Methodology : The compound is typically synthesized via multi-step organic reactions, such as nucleophilic substitution or coupling reactions between pyrazole precursors and butanoic acid derivatives. For example, analogous compounds (e.g., pyrazole-quinoline hybrids) are prepared using coupling agents under reflux conditions, followed by purification via flash chromatography .
- Purity Assessment : High-performance liquid chromatography (HPLC) with >95% purity thresholds is standard, complemented by and NMR spectroscopy to confirm chemical environments and rule out byproducts .
Q. How is the molecular structure of this compound characterized using spectroscopic methods?
- Spectroscopic Techniques :
- NMR : NMR identifies proton environments (e.g., pyrazole methyl groups at δ ~2.3–2.5 ppm; butanoic acid protons at δ ~2.4–2.6 ppm). NMR confirms carbonyl carbons (δ ~170–175 ppm) and aromatic/heterocyclic carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Advanced Questions
Q. What challenges arise in the regioselective synthesis of pyrazole-containing butanoic acid derivatives, and how are they addressed?
- Challenges : Competing reaction pathways (e.g., over-chlorination, isomer formation) and steric hindrance from methyl/chloro substituents on the pyrazole ring .
- Solutions :
- Optimized Reaction Conditions : Use of trichloroisocyanuric acid for controlled chlorination at specific positions .
- Catalytic Systems : Transition-metal catalysts (e.g., Pd) to enhance coupling efficiency between pyrazole and butanoic acid moieties .
- Temperature/Solvent Control : Reflux in polar aprotic solvents (e.g., DMF) improves yield and regioselectivity .
Q. How do structural modifications in the pyrazole ring influence the biological activity of this compound?
- Key Modifications :
| Modification | Impact on Activity | Example |
|---|---|---|
| Chlorine at C4 | Enhances electronegativity, improving target binding (e.g., integrin inhibition) . | αvβ6 integrin inhibitor with IC < 10 nM |
| Methyl groups at C3/C5 | Increases lipophilicity, enhancing membrane permeability . | Pyrazole-thiophene derivatives with improved bioavailability |
- Structure-Activity Relationship (SAR) : Computational docking studies and in vitro assays (e.g., enzyme inhibition assays) correlate substituent effects with activity .
Q. What analytical techniques are most effective in resolving contradictions in purity assessments during synthesis?
- Cross-Validation Strategies :
- HPLC vs. NMR : Discrepancies in purity (e.g., HPLC indicating 95% purity but NMR showing unintegrated peaks) are resolved by repeating analyses under varied conditions (e.g., gradient elution in HPLC) .
- CCS Validation : Matching experimental CCS values with predicted data (e.g., 159.7 Å for [M-H]) confirms structural integrity when MS/NMR are inconclusive .
- Case Study : In a synthesis of pyrazole-quinoline hybrids, conflicting TLC and HPLC results were resolved via preparative HPLC to isolate and characterize the impurity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
